molecular formula C22H16N6O6 B13381520 N-[2,4-dinitro-5-[2-[(2-oxoindol-3-yl)amino]anilino]phenyl]acetamide

N-[2,4-dinitro-5-[2-[(2-oxoindol-3-yl)amino]anilino]phenyl]acetamide

Cat. No.: B13381520
M. Wt: 460.4 g/mol
InChI Key: OBRWEKGBNPFJLZ-UHFFFAOYSA-N
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Description

N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide is a complex organic compound featuring multiple functional groups, including nitro, indole, and acetamide moieties

Properties

Molecular Formula

C22H16N6O6

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2,4-dinitro-5-[2-[(2-oxo-1H-indol-3-ylidene)amino]anilino]phenyl]acetamide

InChI

InChI=1S/C22H16N6O6/c1-12(29)23-17-10-18(20(28(33)34)11-19(17)27(31)32)24-15-8-4-5-9-16(15)25-21-13-6-2-3-7-14(13)26-22(21)30/h2-11,24H,1H3,(H,23,29)(H,25,26,30)

InChI Key

OBRWEKGBNPFJLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)NC2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by nitration and subsequent coupling reactions to introduce the nitro and acetamide groups. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and indole groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and indole groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets .

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